molecular formula C24H27N3OS B2401215 4-(tert-butyl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396720-99-3

4-(tert-butyl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2401215
CAS No.: 396720-99-3
M. Wt: 405.56
InChI Key: DCFVHECPGUNMRL-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a benzamide moiety. Its structure includes a tert-butyl group at the 4-position of the benzamide ring and a 3,5-dimethylphenyl substituent on the pyrazole ring. The compound’s molecular formula is C₂₃H₂₆N₃OS (molecular weight: 400.54 g/mol), with sulfur from the thiophene ring contributing to its electronic properties.

Properties

IUPAC Name

4-tert-butyl-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3OS/c1-15-10-16(2)12-19(11-15)27-22(20-13-29-14-21(20)26-27)25-23(28)17-6-8-18(9-7-17)24(3,4)5/h6-12H,13-14H2,1-5H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFVHECPGUNMRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(tert-butyl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized by the following molecular formula and weight:

  • Molecular Formula : C23H28N4S
  • Molecular Weight : 404.56 g/mol

The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse pharmacological properties.

Anticancer Properties

Recent studies have indicated that derivatives of thieno[3,4-c]pyrazole exhibit anticancer activities through various mechanisms:

  • EGFR Inhibition : Compounds similar to this compound have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in the proliferation of cancer cells. In vitro assays demonstrated significant cytotoxicity against lung cancer cell lines when tested with MTT assays and flow cytometry for mitochondrial membrane potential analysis .
  • Apoptosis Induction : The compound has been reported to induce apoptosis in cancer cells by activating caspase pathways. This was evidenced in studies where compounds were shown to increase caspase-3 activity significantly compared to controls .

Anti-inflammatory Activity

In addition to anticancer properties, thieno[3,4-c]pyrazole derivatives have demonstrated anti-inflammatory effects. A study indicated that certain substituted pyrazoles showed superior anti-inflammatory activity compared to standard treatments like diclofenac sodium .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Kinases : The compound may inhibit various kinases involved in cell signaling pathways that regulate growth and survival in cancer cells.
  • Modulation of Gene Expression : By affecting transcription factors associated with inflammation and cancer progression, this compound could alter gene expression profiles favorably .

Case Studies

  • Lung Cancer Model : In a study involving a lung cancer model, the compound was administered to assess its efficacy in reducing tumor size and improving survival rates. Results indicated a marked reduction in tumor volume and increased apoptosis markers in treated groups compared to controls .
  • Inflammation Models : Another study utilized animal models to evaluate the anti-inflammatory effects. The results showed significant reductions in inflammatory markers such as TNF-alpha and IL-6 following treatment with the compound .

Data Table of Biological Activities

Activity TypeTest MethodologyResult Summary
AnticancerMTT AssaySignificant cytotoxicity against lung cancer cells
Apoptosis InductionCaspase Activity AssayIncreased caspase-3 activation
Anti-inflammatoryCytokine MeasurementReduced TNF-alpha and IL-6 levels

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of thieno[3,4-c]pyrazole compounds exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrated its ability to induce apoptosis and inhibit cell proliferation. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism of Action : The compound may act by modulating pathways involved in cell cycle regulation and apoptosis.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through molecular docking studies, suggesting it may function as a 5-lipoxygenase (5-LOX) inhibitor. This enzyme is crucial in the biosynthesis of leukotrienes, mediators of inflammation:

  • In Silico Studies : Molecular docking simulations indicated strong binding affinity to the active site of 5-LOX.
  • Potential Applications : Development of anti-inflammatory drugs targeting conditions like asthma and arthritis.

Neuroprotective Effects

There is emerging evidence that thieno[3,4-c]pyrazole derivatives possess neuroprotective properties. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's:

  • Mechanism : The compound may reduce oxidative stress and inflammation in neuronal cells.
  • Research Findings : Preliminary studies have shown protective effects on neuronal viability in models of neurotoxicity.

Case Studies

Several case studies have documented the synthesis and biological evaluation of similar compounds:

Study ReferenceCompound EvaluatedBiological ActivityKey Findings
Thieno[3,4-c]pyrazole DerivativeAnticancerInduced apoptosis in MCF-7 cells
Pyrazole-Based CompoundAnti-inflammatoryInhibited 5-LOX activity
Thieno[3,4-c]pyrazole AnalogNeuroprotectiveProtected against oxidative stress

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The compound is compared to N-tert-butyl-2-[4,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl]benzamide (10d-8) (C₂₂H₂₅N₃O₃, molecular weight: 371.45 g/mol), reported in Heterocycles (2003) . Key differences include:

Feature 4-(tert-butyl)-N-(2-(3,5-dimethylphenyl)-thieno-pyrazole-benzamide Compound 10d-8
Core structure Thieno[3,4-c]pyrazole fused ring Simple pyrazole ring
Benzamide substituent 4-tert-butyl 2-tert-butyl
Pyrazole substituents 3,5-dimethylphenyl 4,5-dimethyl and 4-nitrophenyl
Heteroatoms Sulfur (thiophene) Oxygen (nitro group)

Elemental Analysis and Purity

Compound 10d-8 was synthesized and validated via elemental analysis:

  • Calculated : C, 76.05%; H, 7.25%; N, 12.09%.
  • Found: C, 76.38%; H, 7.15%; N, 12.26% . No analogous data are provided for the target compound, but similar analytical methods (e.g., SHELX-based crystallography ) are likely used for structural confirmation.

Functional Implications

  • Electron-Withdrawing vs. In contrast, the methyl groups in the target compound are electron-donating, which may stabilize the aromatic system and influence binding affinity.
  • Ring System Effects: The thieno-pyrazole fusion in the target compound introduces sulfur, which increases lipophilicity and may improve membrane permeability compared to 10d-8’s simpler pyrazole core.
  • Steric Effects : The tert-butyl group in both compounds contributes to steric bulk, but its placement (4-position vs. 2-position) alters spatial interactions with biological targets.

Q & A

Q. Advanced Methodological Approaches

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., Omura-Sharma-Swern oxidation protocols) .
  • Design of Experiments (DoE) : Statistical modeling to optimize variables (e.g., solvent ratios, temperature). For example, a 3-factor Box-Behnken design can identify ideal reaction conditions .
  • Automation : Robotic platforms for precise control of reaction parameters (e.g., pH, stirring speed) .

What analytical techniques are essential for structural characterization?

Q. Basic Techniques

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl at δ 1.3 ppm, aromatic protons at δ 6.8–7.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 448.2) .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1150 cm⁻¹ (sulfone S=O) .

Q. Advanced Techniques

  • X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding networks .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties and reactive sites .

How can researchers screen the compound for biological activity?

Q. Basic Screening Methods

  • Enzyme Inhibition Assays : Dose-response curves against targets (e.g., kinases) using fluorescence-based substrates .
  • In Vitro Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Q. Advanced Mechanistic Studies

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to proteins .
  • Molecular Dynamics Simulations : Study protein-ligand interactions over nanosecond timescales .

How should researchers address contradictory data on solubility and stability?

Q. Methodological Framework

Solubility Profiling : Test in DMSO, PBS, and ethanol at pH 2–2. Note discrepancies (e.g., poor solubility in aqueous buffers) .

Stability Studies :

  • Thermal Stability : TGA/DSC to determine decomposition temperature.
  • pH Stability : HPLC monitoring of degradation products over 24–72 hours .

Cross-Validation : Compare results across multiple labs using standardized protocols .

What strategies are effective for structure-activity relationship (SAR) studies?

Q. Advanced SAR Methodology

  • Analog Synthesis : Modify substituents (e.g., replace tert-butyl with CF₃) and test activity .
  • Pharmacophore Mapping : Identify critical moieties (e.g., sulfone group for hydrogen bonding) .

Q. Example SAR Table

ModificationBiological Activity (IC₅₀)Key Finding
tert-Butyl → CF₃12 μM (vs. 18 μM original)Enhanced lipophilicity
3,5-Dimethylphenyl → 4-Cl-Ph25 μMReduced target affinity

How can computational tools aid in experimental design?

Q. Integrated Workflow

Virtual Screening : Dock the compound into protein active sites (e.g., AutoDock Vina) to prioritize targets .

Reactivity Prediction : Identify electrophilic sites using Fukui indices .

Solvent Optimization : COSMO-RS simulations to predict ideal reaction solvents .

What are the best practices for handling reactive intermediates during synthesis?

Q. Methodological Recommendations

  • Low-Temperature Quenching : For unstable intermediates (e.g., sulfonyl chlorides), use ice baths and rapid extraction .
  • In Situ Monitoring : Real-time FTIR or Raman spectroscopy to detect side products .

How to evaluate the compound’s potential as a fluorescent probe?

Q. Advanced Photophysical Analysis

  • Fluorescence Spectroscopy : Measure λₑₓ/λₑₘ (e.g., 350/450 nm) and quantum yield (Φ) .
  • Two-Photon Absorption : Assess suitability for imaging using femtosecond lasers .

What are the ethical and safety considerations for in vivo studies?

Q. Compliance Framework

  • Toxicity Profiling : Acute toxicity tests in rodents (LD₅₀ determination) .
  • Institutional Approval : Follow OECD guidelines and obtain IACUC/IRB approvals .

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